Cholesteryl dodecyl carbonate

Description

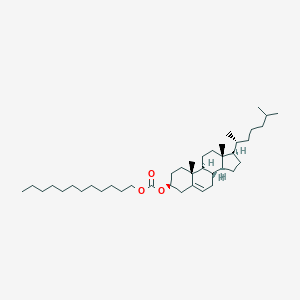

Structure

2D Structure

Properties

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935011 | |

| Record name | Cholest-5-en-3-yl dodecyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(dodecyl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015455853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl dodecyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-yl dodecyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Self Assembly and Supramolecular Architectures of Cholesterol Lauryl Carbonate Systems

Micellar Formation and Characterization

The formation of micelles is a critical characteristic of surfactants, defined by the Critical Micelle Concentration (CMC), the concentration above which micelles begin to form. avantiresearch.comwikipedia.orgalfa-chemistry.com The aggregation behavior and the resulting micellar structures, such as spherical or ellipsoidal shapes, are influenced by the molecule's geometry. For instance, studies on other cholesterol-based detergents, like Chobimalt, have shown the formation of spherical or moderately elongated ellipsoidal micelles. mdpi.com However, no specific studies determining the CMC or characterizing the aggregation behavior of Cholesterol Lauryl Carbonate could be identified.

The influence of the molecular structure, such as the lauryl carbonate chain, on the micellar properties of this specific cholesterol derivative remains uninvestigated in the available literature. General principles suggest that the hydrophobic cholesterol moiety and the long alkyl chain of the lauryl group would drive self-assembly in aqueous solutions, but without experimental data, any description would be purely speculative.

Vesicular and Liposomal Architectures

Cholesterol is a well-known component in the formation of vesicles, liposomes, and niosomes, where it modulates membrane fluidity, permeability, and stability. nih.govnih.govresearchgate.net The incorporation of cholesterol derivatives can significantly influence the properties of these vesicular structures. For example, cholesterol is known to increase the stability of liposomal formulations by preventing the phase transition of phospholipids. nih.gov

Despite the known role of cholesterol in such systems, there is a lack of specific research on the formation and stability of vesicles and niosomes that incorporate Cholesterol Lauryl Carbonate. Consequently, there is no available information on how this specific compound might modulate vesicular properties.

Liquid Crystalline Phases and Mesophase Behavior

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. Molecules in a liquid crystal phase can flow like a liquid, but their constituent molecules maintain a degree of long-range orientational order. tcichemicals.com Cholesterol and its derivatives are well-known for forming a specific type of liquid crystal phase, termed cholesteric, due to their inherent chirality. dtic.mil

The specific arrangement of molecules in a liquid crystal state is referred to as a mesophase. Cholesterol derivatives, owing to their rod-like and chiral nature, can form several distinct mesophases. The phase behavior of cholesteryl esters and carbonates is highly dependent on factors like the length of the alkyl chain. nih.gov

Cholesteric (Chiral Nematic) Phase: This is the most characteristic phase for chiral molecules like cholesterol lauryl carbonate. It can be described as a nematic-like phase where the director (the average direction of the long axis of the molecules) twists in a helical fashion. This helical superstructure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective light reflection. dtic.milmdpi.com

Smectic Phase: In the smectic phase, molecules exhibit a higher degree of order. They are not only orientationally aligned but are also arranged into well-defined layers. dtic.mil These layers can slide over one another, retaining fluidity in two dimensions. Depending on the alignment of molecules within the layers, different smectic phases (e.g., Smectic A, Smectic C) can be identified. The formation of a smectic phase is often favored by strong chain-chain interactions. nih.gov Some cholesterol derivatives with longer alkyl chains can exhibit smectic phases, typically at temperatures below the cholesteric phase. nih.gov

Nematic Phase: The nematic phase is the simplest liquid crystal phase, characterized by long-range orientational order but no positional order; the molecules are aligned in a common direction but are not separated into layers. tcichemicals.com While cholesterol derivatives are known for forming chiral nematic (cholesteric) phases, the incorporation of cholesterol moieties into other systems can induce or modify nematic behavior. mdpi.com

| Mesophase Type | Molecular Ordering Characteristics | Key Structural Feature |

|---|---|---|

| Cholesteric (Chiral Nematic) | Molecules have long-range orientational order, but no positional order. The direction of orientation rotates helically throughout the material. | Helical Superstructure |

| Smectic | Molecules have long-range orientational order and are arranged in distinct layers (positional order in one dimension). | Layered Structure |

| Nematic | Molecules have long-range orientational order but no long-range positional order. | Parallel Alignment (Director) |

Liquid crystal phases can be induced by different physical parameters, leading to a primary classification.

Thermotropic Properties: Cholesterol lauryl carbonate is a thermotropic liquid crystal, meaning its phase transitions are driven by changes in temperature. tcichemicals.comwikipedia.org Upon heating from a solid crystalline state, it will transition into one or more liquid crystalline mesophases before finally becoming an isotropic liquid (a true liquid with no molecular ordering) at a specific "clearing temperature." nih.gov The specific transition temperatures and the types of mesophases observed are intrinsic properties of the molecule. While precise transition temperatures for cholesterol lauryl carbonate are not widely documented, the table below illustrates a typical phase progression for a generic cholesteryl ester upon heating. nih.gov

| Temperature Range | Phase | Description |

|---|---|---|

| Low Temperature | Crystalline Solid | Molecules are in a fixed, ordered lattice. |

| Intermediate Temperature 1 | Smectic Phase | Molecules are ordered in layers. |

| Intermediate Temperature 2 | Cholesteric Phase | Molecules are in a twisted nematic arrangement. |

| High Temperature (Clearing Point) | Isotropic Liquid | Molecules are randomly oriented. |

Lyotropic Properties: Lyotropic liquid crystals are formed when an amphiphilic compound is dissolved in a solvent (typically water), and the phase transitions depend on the concentration of the amphiphile. nih.gov This behavior is not the primary characteristic of cholesterol lauryl carbonate itself, which is highly lipophilic. However, cholesterol moieties are frequently incorporated into larger amphiphilic molecules, such as cholesterol-modified polymers, to induce lyotropic behavior and self-assembly in aqueous solutions. mdpi.com

Interactions of Cholesterol Lauryl Carbonate with Biological Membranes and Biomolecules

Membrane Integration and Bilayer Dynamics

Upon introduction to a biological membrane, Cholesterol Lauryl Carbonate is expected to insert into the lipid bilayer, with the cholesterol moiety orienting itself parallel to the phospholipid acyl chains and the more polar carbonate group positioned closer to the hydrophilic headgroup region. The long, flexible lauryl chain would then intercalate between the fatty acid tails of the surrounding phospholipids.

The effect of Cholesterol Lauryl Carbonate on membrane fluidity is likely to be concentration-dependent and analogous to that of cholesterol. At lower concentrations, the rigid sterol ring system is expected to restrict the motion of neighboring phospholipid acyl chains, leading to an increase in membrane order and a decrease in fluidity. This "ordering effect" is a well-documented phenomenon for cholesterol and its esters. creative-proteomics.com

Conversely, at higher concentrations or in more rigid membrane domains, the bulky nature of the entire molecule, including the lauryl carbonate tail, might introduce packing defects, thereby slightly increasing local fluidity. The precise impact would be influenced by the existing lipid composition of the membrane.

Table 1: Predicted Effects of Cholesterol Lauryl Carbonate on Membrane Fluidity

| Parameter | Predicted Effect | Rationale |

| Acyl Chain Order | Increase | The rigid cholesterol core restricts the movement of adjacent phospholipid tails. |

| Lateral Diffusion of Lipids | Decrease | Increased packing and intermolecular interactions slow down the lateral movement of lipids. |

| Membrane Thickness | Increase | The length of the cholesterol moiety and the lauryl chain would likely increase the overall thickness of the bilayer. |

This table is based on the inferred properties of Cholesterol Lauryl Carbonate from the known behavior of cholesterol and cholesteryl esters.

The integration of Cholesterol Lauryl Carbonate into the lipid bilayer is anticipated to decrease membrane permeability to small polar molecules. biorxiv.org The increased packing density and ordering of the phospholipid acyl chains, induced by the cholesterol moiety, would create a more tightly sealed barrier, hindering the passive diffusion of substances across the membrane. nih.govcolab.ws Studies on cholesterol have shown that it can reduce the permeability of membranes to molecules like carbon dioxide by an order of magnitude. biorxiv.org

Cholesterol is a key component in the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol. nih.govresearchgate.netnih.gov These domains are characterized by a higher degree of order and tighter lipid packing compared to the surrounding bilayer. Given its structural similarity to cholesterol, Cholesterol Lauryl Carbonate is expected to preferentially partition into these liquid-ordered (lo) phases. mdpi.com Its presence could further stabilize these domains and influence the recruitment and function of raft-associated proteins.

Cellular Uptake Mechanisms of Cholesterol Lauryl Carbonate Conjugates

The cellular uptake of conjugates containing Cholesterol Lauryl Carbonate would likely proceed through mechanisms established for other cholesterol-containing molecules and nanoparticles.

It is plausible that conjugates of Cholesterol Lauryl Carbonate could be recognized and internalized via receptor-mediated endocytosis. Cells utilize specific receptors, such as the Low-Density Lipoprotein (LDL) receptor, to take up cholesterol-rich particles from the extracellular environment. If a Cholesterol Lauryl Carbonate conjugate were to be incorporated into a lipoprotein-like particle, it could be a substrate for this uptake pathway.

Advanced Biomedical and Bioengineering Applications of Cholesterol Lauryl Carbonate Based Systems

Drug Delivery Systems

Encapsulation and Solubilization of Hydrophobic Therapeutics

There is a lack of specific studies detailing the use of Cholesterol Lauryl Carbonate for the encapsulation and solubilization of hydrophobic drugs.

Controlled and Stimuli-Responsive Release Mechanisms (e.g., pH-sensitive, redox-sensitive)

No research is currently available that investigates or demonstrates the utility of Cholesterol Lauryl Carbonate in creating stimuli-responsive release mechanisms.

Preclinical Efficacy and Biodistribution Studies

Preclinical data on the efficacy and biodistribution of drug delivery systems specifically based on Cholesterol Lauryl Carbonate are not available.

Gene Delivery Systems

Formulation of Lipoplexes and Polyplexes for Nucleic Acid Delivery

There is no available research on the formulation of lipoplexes or polyplexes using Cholesterol Lauryl Carbonate for the delivery of nucleic acids.

Advanced Analytical and Biophysical Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are instrumental in providing a detailed fingerprint of the Cholesterol Lauryl Carbonate molecule, offering insights into its structural components and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cholesterol Lauryl Carbonate, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Cholesteryl Laurate, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic chemical shifts for the protons in both the cholesterol and laurate moieties. Key signals include a multiplet around 5.38 ppm corresponding to the olefinic proton at position 6 of the cholesterol ring system. The proton at the 3-position of the cholesterol backbone, which is esterified to the laurate, typically appears as a multiplet around 4.62 ppm. The numerous methyl and methylene protons of the cholesterol ring and side chain, as well as those of the laurate fatty acid chain, give rise to a complex series of signals in the upfield region of the spectrum, generally between 0.68 and 2.32 ppm. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment (Cholesteryl Laurate) |

|---|---|---|

| ¹H | 5.38 | Olefinic proton (C6-H) of cholesterol |

| ¹H | 4.62 | Proton at ester linkage (C3-H) of cholesterol |

| ¹H | 0.68 - 2.32 | Methyl, methylene, and methine protons of the cholesterol and laurate moieties |

| ¹³C | Downfield region | Carbonyl carbon of the ester group |

| ¹³C | Characteristic shifts | Olefinic carbons (C5, C6) of cholesterol |

| ¹³C | Upfield region | sp³ carbons of the cholesterol and laurate moieties |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in Cholesterol Lauryl Carbonate. The FTIR spectrum is characterized by several key absorption bands. A strong, prominent peak is observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. orgchemboulder.com The C-O stretching vibrations of the ester linkage typically appear as two or more bands in the region of 1000-1300 cm⁻¹. orgchemboulder.com Additionally, the spectrum will show strong C-H stretching vibrations from the numerous methyl and methylene groups of the cholesterol and laurate components in the region of 2850-2960 cm⁻¹. The C=C stretching vibration of the double bond in the cholesterol ring may be observed as a weaker band around 1670 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2960 | C-H stretching | Methyl and Methylene groups |

| 1735-1750 | C=O stretching | Ester |

| ~1670 | C=C stretching | Alkene |

| 1000-1300 | C-O stretching | Ester |

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of Cholesterol Lauryl Carbonate, particularly in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and low volatility of Cholesterol Lauryl Carbonate, derivatization is typically required prior to GC-MS analysis. A common derivatization method is silylation, where the hydroxyl group of cholesterol (if present as a free sterol) is converted to a trimethylsilyl (TMS) ether. For cholesteryl esters like Cholesterol Lauryl Carbonate, analysis can sometimes be performed directly at high temperatures, or after transesterification to form the more volatile fatty acid methyl ester and silylated cholesterol.

The mass spectrum of the TMS derivative of cholesterol, a potential product of hydrolysis and derivatization, shows a characteristic molecular ion peak and fragmentation pattern that can be used for identification. researchgate.net The fragmentation of the intact cholesteryl ester in the mass spectrometer can also provide structural information. A common fragmentation pathway for cholesteryl esters is the loss of the fatty acid moiety, resulting in a prominent ion corresponding to the cholesterol backbone. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of Cholesterol Lauryl Carbonate in complex biological matrices. biorxiv.org This method is well-suited for non-volatile and thermally labile compounds.

In a typical LC-MS/MS analysis, the sample is first separated by liquid chromatography, often using a reverse-phase column. The eluent is then introduced into the mass spectrometer. Cholesteryl esters, including Cholesterol Lauryl Carbonate, can be ionized by ESI, often forming adducts with ions such as ammonium ([M+NH₄]⁺). In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce a characteristic product ion spectrum. For cholesteryl esters, a common and diagnostic fragmentation is the neutral loss of the fatty acid chain, leading to the formation of a product ion corresponding to the cholesterol backbone (m/z 369.3). biorxiv.org This specific fragmentation can be used for highly selective and sensitive quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the quantification of cholesterol and its esters. researchgate.netnih.gov Although Cholesterol Lauryl Carbonate does not have a strong chromophore, it exhibits weak UV absorbance at low wavelengths, typically around 205-210 nm. nih.gov

Scattering and Optical Techniques

Scattering and optical methods are fundamental in elucidating the structural and dynamic properties of materials at the nanoscale. They are particularly crucial for characterizing the particulate and mesophasic nature of compounds like cholesteryl esters.

Dynamic Light Scattering (DLS) for Size and Polydispersity

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and polydispersity of particles in a suspension or solution. It works by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the particles. For Cholesterol Lauryl Carbonate, this technique would be invaluable for characterizing the size of any self-assembled structures, such as nanoparticles or vesicles, in an aqueous medium.

However, a thorough search of scientific databases yields no specific studies that have employed DLS to characterize Cholesterol Lauryl Carbonate. Consequently, there is no available data on the hydrodynamic radius or polydispersity index of its potential particulate forms.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Supramolecular Structure

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the nanoscale structure of materials. They provide information on the shape, size, and arrangement of supramolecular assemblies. In the context of Cholesterol Lauryl Carbonate, SAXS and SANS could reveal details about the packing of molecules in liquid crystalline phases or the internal structure of any nanoparticles.

Despite the utility of these techniques for studying related cholesterol-containing systems, there is a lack of specific SAXS or SANS data for Cholesterol Lauryl Carbonate in the existing literature. Therefore, its precise supramolecular architecture remains to be elucidated by these methods.

Polarized Optical Microscopy (POM) for Liquid Crystalline Texture

Polarized Optical Microscopy (POM) is a critical tool for identifying and characterizing the mesophases of liquid crystalline materials. By observing the textures that form as a sample is heated and cooled, one can determine the type of liquid crystal phase (e.g., nematic, smectic, cholesteric) and the temperatures at which phase transitions occur. Cholesteryl esters are well-known for forming cholesteric liquid crystals, which exhibit unique optical properties.

Specific studies on the liquid crystalline textures of Cholesterol Lauryl Carbonate using POM are not readily found in the scientific literature. While it is probable that this compound exhibits liquid crystalline behavior, detailed characterization of its textures and mesophases has not been published.

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the phase behavior and thermal stability of materials. They measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the phase transitions of liquid crystals and other materials. For Cholesterol Lauryl Carbonate, DSC would provide crucial data on melting points, crystallization temperatures, and the enthalpies of any liquid crystalline phase transitions.

A review of available data shows no published DSC thermograms or specific phase transition temperatures for Cholesterol Lauryl Carbonate. While studies on other cholesteryl esters demonstrate complex polymorphic and mesomorphic behavior, this specific information is not available for the lauryl carbonate derivative.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. TGA data for Cholesterol Lauryl Carbonate would indicate the temperature at which it begins to degrade, providing insights into its stability and potential processing limits.

Interactive Data Table: Scattering and Optical Properties of Cholesterol Lauryl Carbonate

| Technique | Parameter | Value |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (nm) | Data not available |

| Polydispersity Index (PDI) | Data not available | |

| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Supramolecular Structure | Data not available |

| Polarized Optical Microscopy (POM) | Liquid Crystalline Texture | Data not available |

Interactive Data Table: Thermal Properties of Cholesterol Lauryl Carbonate

| Technique | Parameter | Value |

| Differential Scanning Calorimetry (DSC) | Phase Transition Temperatures (°C) | Data not available |

| Enthalpy of Transitions (J/g) | Data not available | |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (°C) | Data not available |

Computational Modeling and Simulation of Cholesterol Lauryl Carbonate Systems

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For Cholesterol Lauryl Carbonate, MD simulations are particularly valuable for understanding its interactions with lipid bilayers, which form the fundamental structure of cell membranes. These simulations can reveal how the incorporation of Cholesterol Lauryl Carbonate affects the structural and dynamic properties of the membrane.

Detailed atomistic or coarse-grained simulations of analogous systems, such as cholesteryl esters with long acyl chains within phospholipid bilayers like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), have provided significant insights. When introduced into a lipid membrane, cholesteryl esters are known to modulate key membrane characteristics. MD studies on cholesterol-containing membranes show that it influences membrane thickness, lipid packing, and the ordering of lipid acyl chains. nih.gov For instance, simulations of POPC bilayers with cholesterol have demonstrated an increase in membrane thickness and a corresponding decrease in the area per lipid, a phenomenon known as the condensing effect. rsc.org

Simulations of long-chain cholesteryl esters within lipid bilayers further elucidate their specific behavior. The long lauryl carbonate chain of the molecule is expected to align with the phospholipid acyl chains in the hydrophobic core of the membrane, while the rigid steroid ring of the cholesterol moiety would reside closer to the lipid headgroup region. This orientation influences the local ordering of the surrounding lipid tails. Studies on similar systems have shown that the presence of cholesterol and its esters leads to a more ordered state (liquid-ordered phase) of the lipid chains, which can reduce membrane permeability. nih.gov The dynamics of these interactions, including the rate of lateral diffusion and the flexibility of the lauryl carbonate chain, can be quantified from MD trajectories.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of a Cholesteryl Ester in a POPC Bilayer

| Parameter | Value/Description |

| System Composition | 128 POPC lipids, 32 Cholesteryl Ester molecules, ~15,000 Water molecules |

| Force Field | CHARMM36 (for lipids), CGenFF (for cholesteryl ester) |

| Simulation Software | GROMACS or NAMD |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K (37 °C) |

| Pressure | 1 bar |

| Simulation Time | 200 - 1000 nanoseconds (ns) |

| Integration Timestep | 2 femtoseconds (fs) |

This table presents typical parameters for an all-atom MD simulation. The specific values can be adjusted based on the research question.

Quantum Mechanical Calculations for Structure-Property Relationships

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. These methods are used to predict a wide range of molecular properties, including optimized geometry, electronic charge distribution, and orbital energies (e.g., HOMO and LUMO), which are fundamental to understanding the reactivity and intermolecular interactions of Cholesterol Lauryl Carbonate.

By performing QM calculations, it is possible to establish quantitative structure-property relationships (QSPRs). For instance, the calculated dipole moment and electrostatic potential map of Cholesterol Lauryl Carbonate can predict its polarity and how it will interact with polar or non-polar environments, such as the aqueous phase versus the hydrophobic core of a lipid membrane or a drug molecule. researchgate.net The distribution of electron density across the carbonate linkage, the steroid ring, and the lauryl chain can reveal sites susceptible to nucleophilic or electrophilic attack, offering insights into the molecule's chemical stability and potential degradation pathways. mdpi.com

Furthermore, QM calculations can elucidate the conformational flexibility of the lauryl carbonate chain and its preferred orientations relative to the rigid cholesterol core. This information is crucial for understanding how the molecule packs within a larger assembly, such as a nanoparticle or a lipid bilayer. Time-dependent DFT (TD-DFT) can also be used to predict spectroscopic properties, which can aid in the experimental characterization of the compound. researchgate.net

Table 2: Predicted Electronic Properties of a Cholesterol Derivative Analogous to Cholesterol Lauryl Carbonate using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (oxidation potential) |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons (reduction potential) |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule |

Note: These values are illustrative and based on typical DFT calculations for similar cholesteryl ester molecules. Actual values would require specific calculations for Cholesterol Lauryl Carbonate.

Binding Affinity Predictions for Drug and Gene Delivery

In the context of drug and gene delivery, Cholesterol Lauryl Carbonate may be used as a component of lipid nanoparticles (LNPs) designed to encapsulate and transport therapeutic payloads. Computational methods are critical for predicting the binding affinity between the LNP components, the encapsulated drug or gene, and target biological macromolecules.

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov For example, docking simulations could be used to predict how a small molecule drug would bind within the lipid matrix of a nanoparticle containing Cholesterol Lauryl Carbonate. The scoring functions used in docking provide an estimate of the binding free energy, helping to rank different drug candidates or nanoparticle compositions.

For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are employed. nih.gov These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models, often using snapshots from MD simulations. nih.gov Such calculations can provide quantitative predictions of the encapsulation efficiency of a drug within a nanoparticle or the binding strength of an LNP to a target protein, such as a receptor on a cell surface. For example, studies on inhibitors of the Cholesteryl Ester Transfer Protein (CETP) utilize these computational approaches to predict binding affinities, demonstrating the utility of these methods in systems involving cholesteryl esters. nih.govnih.gov

Table 3: Illustrative Binding Free Energy Components for a Drug-Lipid Complex Calculated by MM/GBSA

| Energy Component | Typical Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.0 | Favorable (attractive forces) |

| Electrostatic Energy | -20.0 | Favorable (charge-charge interactions) |

| Polar Solvation Energy | +35.0 | Unfavorable (desolvation penalty) |

| Non-polar Solvation Energy | -5.0 | Favorable (hydrophobic effect) |

| Total Binding Free Energy (ΔG_bind) | -35.0 | Overall favorable binding |

Physiologically Based Biopharmaceutics Modeling (PBBM) for in silico Predictions

Physiologically Based Biopharmaceutics Modeling (PBBM) is a mechanistic approach that simulates the fate of a drug formulation in the body. It integrates data on the drug's physicochemical properties, the formulation's characteristics, and the physiology of the biological system (e.g., human or animal) to predict the absorption, distribution, metabolism, and excretion (ADME) of the drug. cmu.edu

When Cholesterol Lauryl Carbonate is part of a drug delivery system like a lipid nanoparticle, PBBM can be a powerful tool for in silico prediction of its in vivo performance. The model consists of compartments representing different organs and tissues, connected by blood flow. nih.gov The uptake and distribution of the nanoparticles to various tissues are simulated based on their size, surface properties, and interactions with biological components.

For a formulation containing Cholesterol Lauryl Carbonate, key input parameters for a PBBM model would include the nanoparticle size distribution, zeta potential, drug release rate from the lipid matrix, and the stability of the nanoparticle in the bloodstream. The model can then predict the concentration-time profiles of both the nanoparticle carrier and the released drug in different organs, providing insights into efficacy and potential off-target accumulation. ovid.com This in silico approach can guide formulation development, reduce the need for extensive animal testing, and help in predicting human pharmacokinetics. nih.gov

Table 4: Key Input Parameters for a PBBM of a Lipid Nanoparticle System

| Parameter Category | Specific Inputs |

| Drug Properties | Molecular weight, pKa, logP, Solubility, Permeability |

| Formulation Properties | Particle size, Zeta potential, Drug load, In vitro drug release profile |

| System (Physiological) Data | Organ volumes, Blood flow rates, Tissue composition, Enzyme/transporter abundance |

| Route of Administration | Intravenous, Oral, etc. |

Future Perspectives and Emerging Research Directions

Development of Novel Cholesterol Lauryl Carbonate Analogues with Enhanced Functionality

The development of novel analogues of Cholesterol Lauryl Carbonate represents a significant and largely unexplored area of research. Scientific advancement in this domain is predicated on the synthesis of new molecules where the fundamental structure of Cholesterol Lauryl Carbonate is systematically modified to enhance specific functionalities.

Future research could focus on altering the lauryl carbonate chain. Variations in the length and saturation of this alkyl chain could modulate the compound's liquid crystalline properties, a characteristic feature of many cholesterol derivatives. For instance, the synthesis of analogues with shorter or longer alkyl chains may influence the temperature range of mesophase formation, a critical parameter for applications in thermal sensors and optical devices.

Another avenue for analogue development involves the introduction of functional groups to the cholesterol backbone or the lauryl chain. The incorporation of moieties that can participate in specific interactions—such as hydrogen bonding, photo-isomerization, or click chemistry—could lead to "smart" materials that respond to external stimuli like light, pH, or specific biomolecules. These functionalized analogues could be designed for targeted drug delivery systems or as components in advanced sensor technologies.

The table below outlines potential areas of investigation for novel analogues and their projected enhancements.

| Analogue Modification Strategy | Potential Enhanced Functionality | Potential Research Application |

| Variation of Alkyl Chain Length | Tunable liquid crystal phase transitions | Advanced display technologies, responsive materials |

| Introduction of Photosensitive Groups | Light-responsive conformational changes | Optical data storage, light-controlled delivery systems |

| Addition of Biocompatible Moieties | Improved biocompatibility and cellular uptake | Targeted drug delivery, bio-imaging |

| Incorporation of Click-Chemistry Handles | Facile conjugation to other molecules | Modular nanosystem construction, diagnostic tools |

Integration into Multifunctional Nanosystems

The integration of Cholesterol Lauryl Carbonate and its prospective analogues into multifunctional nanosystems is a promising direction for future research. Cholesterol derivatives are known for their ability to self-assemble and to be incorporated into lipid-based nanostructures such as liposomes and solid lipid nanoparticles.

A key area of future investigation will likely be the use of Cholesterol Lauryl Carbonate as a stabilizing agent or a functional component in drug delivery nanosystems. Its amphiphilic nature could be leveraged to enhance the encapsulation of hydrophobic drugs and improve the stability of the nanoparticle structure. Research into how the specific properties of the lauryl carbonate chain influence drug loading capacity and release kinetics would be a critical step forward.

Furthermore, multifunctional nanosystems could be designed where Cholesterol Lauryl Carbonate is part of a more complex architecture. For example, it could be co-formulated with other lipids and polymers to create hybrid nanoparticles with targeting ligands and imaging agents attached. Such systems could offer a theranostic approach, combining diagnosis and therapy in a single platform. The development of these systems would require detailed studies on the interactions between Cholesterol Lauryl Carbonate and other components of the nanosystem to ensure stability and desired functionality.

Advanced in vivo Studies and Translational Research

Currently, there is a notable absence of publicly available advanced in vivo studies and translational research specifically focused on Cholesterol Lauryl Carbonate. The progression of this compound from laboratory curiosity to a clinically relevant material is contingent on rigorous biological evaluation.

Initial in vivo research would need to establish the biocompatibility and biodistribution of Cholesterol Lauryl Carbonate-based nanoparticles. Studies in animal models would be essential to understand how these nanoparticles behave in a complex biological environment, including their circulation time, accumulation in different organs, and clearance pathways.

Following foundational safety and pharmacokinetic studies, translational research could explore the therapeutic efficacy of drug-loaded nanosystems incorporating Cholesterol Lauryl Carbonate. For instance, if developed for cancer therapy, studies would need to demonstrate targeted tumor accumulation and therapeutic benefit in preclinical cancer models. Similarly, for applications in gene therapy, the ability of these nanosystems to deliver nucleic acids to target cells in vivo would need to be validated. The path to clinical translation is long and requires a systematic and multidisciplinary approach, combining materials science, pharmacology, and medicine.

Sustainable Synthesis and Green Chemistry Approaches

The development of sustainable and green synthesis methods for Cholesterol Lauryl Carbonate is an important consideration for its potential future applications. Traditional organic synthesis often relies on harsh reagents and organic solvents, which can have significant environmental impacts.

Future research in this area should focus on the principles of green chemistry to develop more environmentally friendly synthetic routes. This could involve the use of biocatalysts, such as enzymes, to carry out the synthesis under milder reaction conditions. Lipases, for example, are known to catalyze esterification reactions and could potentially be employed for the synthesis of cholesteryl carbonates in a more sustainable manner.

Another green chemistry approach would be the use of alternative, less hazardous solvents, such as supercritical fluids or water-based systems. The optimization of reaction conditions to improve atom economy and reduce waste generation would also be a key aspect of this research. By developing sustainable synthetic methods, the environmental footprint of producing Cholesterol Lauryl Carbonate can be minimized, making it a more attractive candidate for large-scale applications.

The table below summarizes potential green chemistry approaches for the synthesis of Cholesterol Lauryl Carbonate.

| Green Chemistry Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the reaction. | Milder reaction conditions, high selectivity, reduced byproducts. |

| Alternative Solvents | Employing greener solvents like supercritical CO2 or aqueous systems. | Reduced use of volatile organic compounds, easier product separation. |

| Atom Economy Optimization | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of waste, increased efficiency. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials where possible. | Reduced reliance on fossil fuels, improved sustainability. |

Q & A

Q. What are the best practices for documenting failed synthesis attempts of Cholesterol Lauryl Carbonate in lab notebooks?

- Methodological Answer :

- Template Entries : Date, reagent batches, observed outcomes (e.g., "No carbonate formation at 25°C"), and troubleshooting steps (e.g., "Increased temp to 40°C, yield improved to 12%").

- Digital Archiving : Use ELNs (e.g., LabArchives) with searchable tags (e.g., #Esterification_Failure).

- Publication : Summarize failures in a "Lessons Learned" table to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.